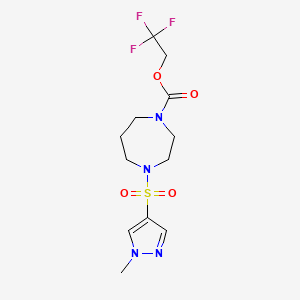
2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
Trifluoromethylated synthons, such as derivatives of 3,3,3-trifluoropropene, have been demonstrated to afford trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones with fair to excellent yields through reactions with diazo compounds. These reactions typically involve 1,3-dipolar cycloadditions, showcasing the utility of these compounds in synthesizing trifluoromethyl-containing heterocycles, which are prevalent in various bioactive molecules (Plancquaert et al., 1996).
Catalytic Applications
The catalytic activity of scandium trifluoromethanesulfonate (triflate) has been highlighted for its practical use in acylations and esterifications, demonstrating the importance of trifluoromethylated compounds in facilitating challenging reactions, such as the acylation of sterically-hindered alcohols. This showcases the broader utility of trifluoromethylated reagents in synthetic organic chemistry (Ishihara et al., 1996).
Pyrazole and Pyrazoline Synthesis
The synthesis of pyrazole triflones and the generation of anionic triflyldiazomethane species for [3 + 2] cycloaddition reactions emphasize the strategic use of sulfonyl and trifluoromethyl groups in constructing complex heterocycles. These methodologies provide efficient routes to pharmacologically relevant structures, underlining the importance of such functional groups in medicinal chemistry (Das et al., 2018).
Heterocyclic Compound Synthesis
The development of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to various heterocycles further demonstrates the versatility of sulfonyl-containing compounds in organic synthesis. These reactions provide access to unique heterocyclic structures, which are valuable in the design of new molecules with potential biological activity (Chaloner et al., 1992).
Ligand Synthesis for Metal Complexes
Explorations into the synthesis of bis(polyfluoroalkylpyrazolyl)sulfones and their application as ligands in metal-polymer complexes highlight the intersection of organic and materials chemistry. Such studies reveal the potential of these compounds in developing new materials with enhanced properties, driven by the unique characteristics of the sulfonyl and trifluoromethyl groups (Borodkin et al., 2021).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O4S/c1-17-8-10(7-16-17)24(21,22)19-4-2-3-18(5-6-19)11(20)23-9-12(13,14)15/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPITJLPSMFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



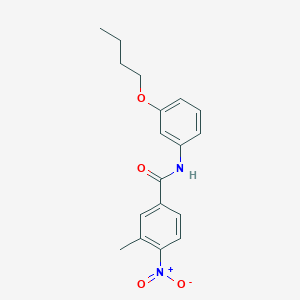
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
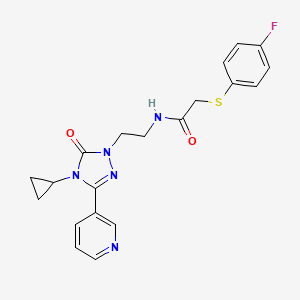
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)
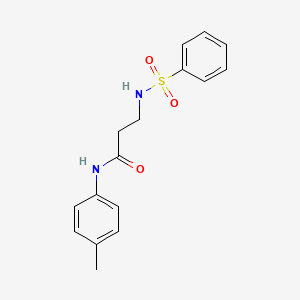
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)
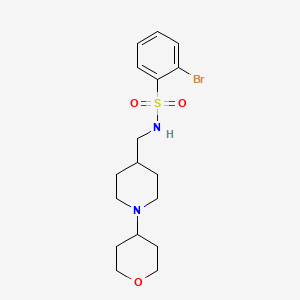
![1-[3-Methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2966534.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)